4-(Tetradecyloxy)benzoic acid

Übersicht

Beschreibung

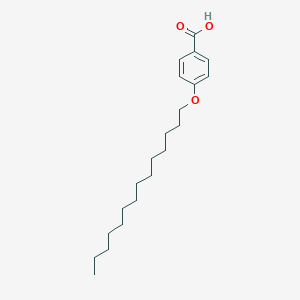

4-(Tetradecyloxy)benzoic acid: is an organic compound with the molecular formula C21H34O3 and a molecular weight of 334.503 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the hydroxyl group is replaced by a tetradecyloxy group. This compound is known for its unique properties and applications in various fields, including material science and organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 4-(Tetradecyloxy)benzoic acid typically involves the etherification of 4-hydroxybenzoic acid with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same etherification reaction, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions:

4-(Tetradecyloxy)benzoic acid undergoes various chemical reactions, including:

Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.

Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: Undergoes nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions:

Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Esterification: Esters of this compound.

Reduction: 4-(Tetradecyloxy)benzyl alcohol.

Substitution: Substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Material Science

4-(Tetradecyloxy)benzoic acid is utilized in the synthesis of liquid crystals and dendrimers, which are essential for developing advanced materials with specific optical properties. Its ability to form ordered structures makes it suitable for applications in display technologies and sensors.

Key Findings :

- The compound has been involved in the creation of hydrogen-bonded polyester complexes, confirmed through techniques like differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) .

- It is also used in co-crystal engineering, contributing to materials research and pharmaceutical formulations .

Organic Chemistry

In organic synthesis, this compound acts as a building block for complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with varied properties.

Applications :

- The compound has been used in the synthesis of new coumarin derivatives, expanding the library of bioactive compounds .

- It serves as a precursor for synthesizing other benzoic acid derivatives, enhancing the versatility of organic synthesis methodologies .

Biological Applications

Research indicates that this compound may have potential in drug delivery systems due to its ability to interact with lipid membranes effectively. The tetradecyl group enhances its ability to integrate into lipid bilayers, facilitating the transport of therapeutic agents.

Research Insights :

- Studies have shown that derivatives of benzoic acids can induce proteasomal activity in cell-based assays, suggesting potential applications in cancer therapy .

- The compound's mechanism involves hydrogen bonding and hydrophobic interactions with molecular targets, making it a candidate for developing surfactants in pharmaceutical formulations .

Case Studies

- Antibacterial Activity : Research has indicated that alkyl ethers derived from similar structures exhibit bactericidal activity against Xanthomonas citri, suggesting that derivatives of this compound could also be explored for antimicrobial properties .

- Drug Delivery Systems : In vitro studies have demonstrated that compounds with similar lipophilic characteristics can enhance drug permeability across cellular membranes, indicating potential applications in targeted drug delivery systems .

Wirkmechanismus

The mechanism of action of 4-(Tetradecyloxy)benzoic acid is primarily based on its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The tetradecyloxy group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and interact with membrane proteins. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of active pharmaceutical ingredients across cell membranes .

Vergleich Mit ähnlichen Verbindungen

- 4-(Hexadecyloxy)benzoic acid

- 4-(Octadecyloxy)benzoic acid

- 4-(Decyloxy)benzoic acid

Comparison:

4-(Tetradecyloxy)benzoic acid is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to its analogs with shorter or longer alkyl chains, it exhibits different melting points, solubility, and liquid crystalline behavior. These properties make it particularly suitable for applications in material science and organic synthesis .

Biologische Aktivität

4-(Tetradecyloxy)benzoic acid, an organic compound characterized by a tetradecyloxy group attached to the para position of a benzoic acid moiety, has garnered attention due to its unique properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant research findings.

- Molecular Formula : C21H34O3

- Molecular Weight : 334.49 g/mol

- Structure : Contains a long carbon chain (tetradecyl) that enhances hydrophobic interactions.

The presence of the tetradecyloxy group significantly influences the compound's chemical behavior, making it suitable for applications in both material science and medicinal chemistry.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

In Vitro Studies

In a study evaluating the biological activity of benzoic acid derivatives, compounds similar to this compound were shown to activate proteasomal and lysosomal pathways in human fibroblasts. The findings indicated that certain derivatives could enhance cellular proteostasis and exhibit anti-aging properties by modulating protein degradation systems .

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays measuring its ability to scavenge free radicals. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Antimicrobial Activity

While direct studies on this compound's antimicrobial properties are scarce, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. This suggests a potential for similar activity in this compound due to its structural characteristics .

Case Studies

- Cell-Based Assays : In experiments involving human foreskin fibroblasts, derivatives of benzoic acid were shown to induce proteasomal activity without cytotoxic effects at tested concentrations (1 and 10 μg/mL). These findings support the hypothesis that this compound may similarly enhance cellular processes vital for maintaining protein homeostasis .

- Antioxidant Evaluation : A study utilizing DPPH and ABTS assays confirmed that compounds with long alkyl chains exhibit superior antioxidant activities compared to their shorter-chain counterparts. This positions this compound as a promising candidate for further antioxidant research.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Dodecyloxy)benzoic acid | Shorter alkoxy chain (12 carbons) | Lower melting point; less hydrophobic |

| 4-(Hexadecyloxy)benzoic acid | Longer alkoxy chain (16 carbons) | Enhanced hydrophobicity; different phase behavior |

| 4-(Octyloxy)benzoic acid | Shorter chain (8 carbons) | More soluble in polar solvents; less liquid crystalline |

| 3-(Tetradecyloxy)benzoic acid | Alkoxy group at meta position | Different electronic properties affecting reactivity |

The comparative analysis highlights the unique balance of hydrophilicity and hydrophobicity in this compound, making it particularly suitable for liquid crystal applications while retaining potential biological activity.

Eigenschaften

IUPAC Name |

4-tetradecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-20-16-14-19(15-17-20)21(22)23/h14-17H,2-13,18H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQJZPIGHPAOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302475 | |

| Record name | 4-(tetradecyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15872-46-5 | |

| Record name | NSC151187 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(tetradecyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(Tetradecyloxy)benzoic acid contribute to the formation of liquid crystals?

A: While not directly synthesized in the provided research papers [, , , ], this compound shares structural similarities with the 4-(alkoxy)benzoic acid derivatives investigated. These studies demonstrate that 4-(alkoxy)benzoic acids can act as hydrogen-bond donors, interacting with suitable acceptor groups within polymer chains. This interaction leads to the formation of supramolecular structures, which can exhibit liquid crystalline phases. [, , , ] The long alkyl chain in this compound (specifically, the tetradecyloxy group) is expected to influence the self-assembly and liquid crystalline behavior of these supramolecular systems.

Q2: What are the potential advantages of using hydrogen-bonded complexes, like those formed with 4-(alkoxy)benzoic acids, in liquid crystalline materials?

A2: The research highlights that hydrogen-bonded liquid crystals offer several advantages, including:

- Reversibility: The hydrogen bonds can break and reform under specific conditions (like temperature changes), leading to interesting phase transitions and dynamic behavior. [, ]

- Processability: These materials often have lower melting points compared to their covalently bonded counterparts, making them easier to process. [, ]

- Tunability: By modifying the structure of both the hydrogen bond donor (like this compound) and the acceptor, one can fine-tune the properties of the resulting liquid crystalline material. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.